5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a fluorinated pyridine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps. One common approach is to start with the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridine derivatives . The subsequent steps involve the formation of the pyrimidine ring and the incorporation of the octahydrocyclopenta[c]pyrrol moiety through various cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives .
Scientific Research Applications
5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites with high specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Fluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.
Uniqueness
5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its combination of a fluorinated pyridine ring and a pyrimidine moiety, along with the octahydrocyclopenta[c]pyrrol structure. This unique combination of features provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19FN4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C18H19FN4O2/c19-14-8-21-17(22-9-14)25-12-18-6-3-4-13(18)10-23(11-18)16(24)15-5-1-2-7-20-15/h1-2,5,7-9,13H,3-4,6,10-12H2 |
InChI Key |
SXVYFIZREQQSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.